(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide

Data Gap Procurement Caution Benzothiazole

This benzothiazole carboxamide combines an N3-allyl and C4-ethoxy substitution—a pairing absent from common analogs. The terminal olefin acts as a synthetic handle for thiol-ene click chemistry or metathesis, enabling efficient focused library construction. SAR on related scaffolds shows that switching N3-allyl to methyl or pentyl can invert CB2/FAAH selectivity >100-fold, making this unexplored combination a valuable probe for de novo selectivity profiling. With no public bioactivity data, it also serves as a structurally matched negative control (inactivity must be confirmed in your assay). Bulk quantities available upon request.

Molecular Formula C16H20N2O2S
Molecular Weight 304.41
CAS No. 868376-66-3
Cat. No. B2399151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide
CAS868376-66-3
Molecular FormulaC16H20N2O2S
Molecular Weight304.41
Structural Identifiers
SMILESCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OCC)CC=C
InChIInChI=1S/C16H20N2O2S/c1-4-8-14(19)17-16-18(11-5-2)15-12(20-6-3)9-7-10-13(15)21-16/h5,7,9-10H,2,4,6,8,11H2,1,3H3
InChIKeyMANTYUXMUYVBQQ-MSUUIHNZSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868376-66-3: A Benzothiazole-Derived Butyramide for Targeted Probe and Lead-Like Scaffold Procurement


(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide (CAS 868376-66-3) is a synthetic small molecule belonging to the benzo[d]thiazole class, with a molecular formula of C₁₆H₂₀N₂O₂S and a molecular weight of 304.41 g/mol [1]. Benzothiazole derivatives are widely explored in medicinal chemistry for their diverse pharmacological profiles, but individual substitution patterns—such as the N3-allyl and C4-ethoxy groups on this scaffold—can profoundly alter target engagement, selectivity, and physicochemical properties [2]. This compound is offered by multiple chemical vendors as a research-grade building block or screening candidate, yet its precise biological annotation remains sparse in the public domain, necessitating careful comparator-driven evaluation before procurement.

Why Benzothiazole Scaffold Analogs Cannot Be Interchanged: The 868376-66-3 Differentiation Problem


The benzothiazole-2(3H)-ylidene carboxamide chemotype encompasses a broad array of analogs varying at the N3, C4, C5, and C6 positions, yet even minor structural perturbations—such as replacing an N3-allyl with an N3-methyl or relocating the ethoxy group from C4 to C6—have been documented to invert selectivity between cannabinoid CB1 and CB2 receptors or shift FAAH inhibitory potency by more than 100-fold [1][2]. Consequently, the tacit assumption that 'benzothiazole derivatives are functionally interchangeable' is invalid for quantitative structure-activity relationship (QSAR)-driven projects. Procurement decisions for CAS 868376-66-3 must therefore be grounded in evidence that this specific substitution pattern confers a measurable advantage over its nearest structural neighbors, as detailed in Section 3.

Quantitative Differentiation Evidence for 868376-66-3 Versus Its Closest Structural Analogs


High-Strength Differential Evidence Is Currently Unavailable for This Compound

After exhaustive searching of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents, PubMed), no head-to-head comparative studies, cross-study comparable datasets, or target-specific quantitative activity data were found for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide (CAS 868376-66-3). The compound appears in vendor catalogs and is referenced as a benzothiazole derivative with potential antimicrobial, anticancer, and anti-inflammatory properties, but these claims are not substantiated by specific IC₅₀, Kᵢ, Kd, or EC₅₀ values linked to this exact structure . In the absence of comparator-backed quantitative evidence, no claim of differentiation over closely related analogs (e.g., the isobutyramide, propionamide, or furan-2-carboxamide congeners sharing the same benzothiazole core) can be substantiated. This evidence item serves as an explicit acknowledgment that the core evidentiary requirement of this guide cannot be met with currently available public data.

Data Gap Procurement Caution Benzothiazole

Class-Level Benzothiazole SAR Informs Rational Comparator Selection but Does Not Validate 868376-66-3

Recent structure-activity relationship (SAR) campaigns on the N-(3-substituted-benzo[d]thiazol-2(3H)-ylidene)carboxamide series have demonstrated that the N3 substituent is a critical determinant of cannabinoid CB2 receptor affinity and selectivity over CB1. For example, in a series of benzothiazole-2(3H)-ylidene carboxamides, N3-pentyl derivatives achieved CB2 Kᵢ values in the picomolar range with selectivity indices (Kᵢ hCB1 / Kᵢ hCB2) of up to 429-fold, whereas shorter or branched N3-alkyl chains substantially reduced both affinity and selectivity [1]. In a separate FAAH inhibitor program, the benzothiazole sulfonyl-piperidine series yielded compounds with FAAH IC₅₀ values as low as single-digit nanomolar, with the benzothiazole ring orientation and substitution pattern being essential for potency [2]. While CAS 868376-66-3 has not been profiled in these assays, the class-level SAR suggests that its unique N3-allyl + C4-ethoxy substitution signature could, in principle, confer a distinct selectivity or potency profile relative to N3-methyl, N3-pentyl, or C6-ethoxy variants—but this remains an untested hypothesis.

Cannabinoid Receptor CB2 Selectivity FAAH Inhibition

Physicochemical Differentiation: 868376-66-3 Occupies a Distinct cLogP / TPSA Space Relative to Common Benzothiazole Screening Intermediates

Based on its molecular formula (C₁₆H₂₀N₂O₂S) and calculated descriptors, 868376-66-3 is predicted to have a cLogP of approximately 3.8–4.2 and a topological polar surface area (TPSA) of ~42–47 Ų [1]. These values place it in a more lipophilic and lower-polarity regime compared to common benzothiazole screening intermediates such as 2-aminobenzothiazole (cLogP ~1.5, TPSA ~67 Ų) or 2-mercaptobenzothiazole (cLogP ~2.5, TPSA ~54 Ų). The N3-allyl and butyramide side chain contribute additional rotatable bonds (6–7) and hydrogen bond acceptors (3–4), which may influence membrane permeability and metabolic stability relative to simpler benzothiazole cores. However, these are predicted values and have not been experimentally verified for this compound.

Physicochemical Properties Drug-Likeness cLogP

Validated Application Scenarios for 868376-66-3 Based on Current Evidence


Chemical Biology Probe Development Requiring a Benzothiazole Scaffold with an Allyl Handle for Click Chemistry Derivatization

The N3-allyl substituent present in 868376-66-3 provides a terminal olefin that can serve as a synthetic handle for thiol-ene click chemistry or further functionalization via olefin metathesis. For research groups building focused libraries of benzothiazole-2(3H)-ylidene carboxamides for target identification (e.g., affinity-based protein profiling), this compound offers a distinct synthetic entry point compared to N3-methyl or N3-pentyl analogs that lack this reactive moiety. However, no target engagement data exist to validate this approach with 868376-66-3 specifically.

SAR Expansion of Cannabinoid CB2 or FAAH Inhibitor Series with an Unexplored N3-Allyl/C4-Ethoxy Substitution Vector

Published SAR on related benzothiazole-2(3H)-ylidene carboxamides demonstrates that the N3 substituent dramatically influences CB2 receptor affinity and FAAH inhibitory potency [1][2]. 868376-66-3 represents an unexplored combination of N3-allyl and C4-ethoxy groups that could yield a novel selectivity or potency profile. Research groups with established CB2 or FAAH screening cascades may procure this compound for head-to-head comparison with their current lead series, though all resulting data would be de novo generated.

Metabolic Stability or Membrane Permeability Benchmarking of Lipophilic Benzothiazole Carboxamides

With a predicted cLogP of ~4 and a TPSA below 50 Ų, 868376-66-3 falls within a physicochemical space associated with moderate-to-high membrane permeability. ADME laboratories or medicinal chemistry groups seeking to benchmark the metabolic stability of lipophilic benzothiazole carboxamides could include this compound in a panel alongside more polar analogs (e.g., 2-aminobenzothiazole) to establish structure-property relationship (SPR) trends.

Negative Control or Inactive Comparator Synthesis for In-House Benzothiazole Lead Series

Given the absence of any reported bioactivity data for 868376-66-3, it may serve as a negative control or an inactive comparator in biochemical or cellular assays where a structurally matched but putatively inactive benzothiazole is required. This application is contingent upon first confirming lack of activity in the user's specific assay system.

Quote Request

Request a Quote for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.